molecular formula C17H19N5O5 B11187957 2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11187957
M. Wt: 373.4 g/mol
InChI Key: QCHKLVIUCAPXME-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as methoxyethyl, dimethyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazonoyl chlorides with pyrimidinethiones under controlled conditions. For instance, the reaction can be carried out in dry toluene with molecular sieves to enhance yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substituents and the resulting chemical properties. Its methoxyethyl group, for example, imparts unique solubility characteristics, while the nitrophenyl group enhances its reactivity in substitution reactions.

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-methoxyethyl 2,5-dimethyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19N5O5/c1-10-14(16(23)27-8-7-26-3)15(21-17(18-10)19-11(2)20-21)12-5-4-6-13(9-12)22(24)25/h4-6,9,15H,7-8H2,1-3H3,(H,18,19,20)

InChI Key

QCHKLVIUCAPXME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

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